![molecular formula C10H17Cl2N3O2 B13580822 ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride CAS No. 2803861-15-4](/img/structure/B13580822.png)
ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride is a compound with a complex name, but let’s break it down:
- The core structure is an imidazole ring , which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
- The compound also includes an azetidine ring , which is a four-membered heterocyclic ring containing one nitrogen atom.
- The ethyl group (C2H5) is attached to the azetidine ring.
- The dihydrochloride salt form indicates that the compound has two chloride ions associated with it.
- Imidazole derivatives are significant due to their diverse chemical and biological properties. They serve as building blocks for various natural products and pharmaceuticals.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride are not readily available in the literature. the compound can be synthesized through appropriate reactions involving imidazole and azetidine precursors.
- Industrial production methods would likely involve scalable processes, but detailed information is proprietary.
Analyse Des Réactions Chimiques
- Ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride may undergo various reactions:
Substitution reactions: The ethyl group can be replaced by other functional groups.
Reduction reactions: Reduction of the imidazole or azetidine ring.
Oxidation reactions: Oxidation of the nitrogen atoms.
- Common reagents and conditions would depend on the specific reaction type.
Applications De Recherche Scientifique
Medicine: Imidazole derivatives often exhibit antimicrobial, anti-inflammatory, and antitumor activities. Research may explore the potential of this compound in drug development.
Chemistry: It could serve as a versatile building block for synthesizing other compounds.
Biology: Investigate its effects on cellular processes.
Mécanisme D'action
- The exact mechanism of action for ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride would require further research. It likely interacts with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
- Unfortunately, I don’t have information on directly similar compounds. exploring related imidazole derivatives could highlight its uniqueness.
Remember that this compound’s detailed synthesis and applications might be proprietary or unpublished. For further insights, consult specialized literature or research articles
Propriétés
Numéro CAS |
2803861-15-4 |
|---|---|
Formule moléculaire |
C10H17Cl2N3O2 |
Poids moléculaire |
282.16 g/mol |
Nom IUPAC |
ethyl 2-(3-imidazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-9(14)5-10(6-12-7-10)13-4-3-11-8-13;;/h3-4,8,12H,2,5-7H2,1H3;2*1H |
Clé InChI |
QYJCYORKQUMRMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CNC1)N2C=CN=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


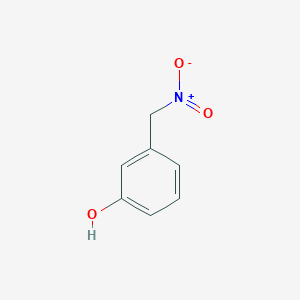
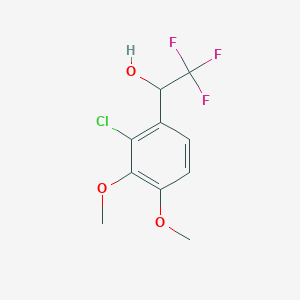
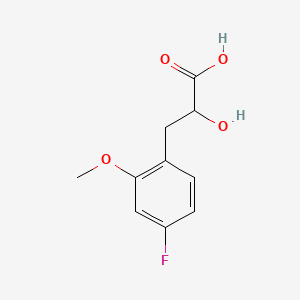
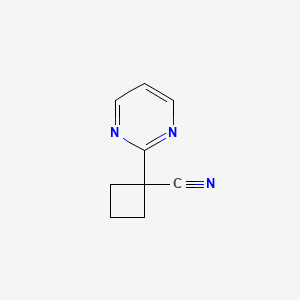
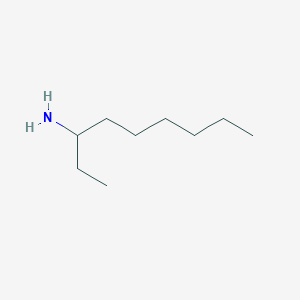
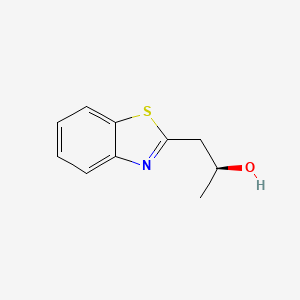
![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)
![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
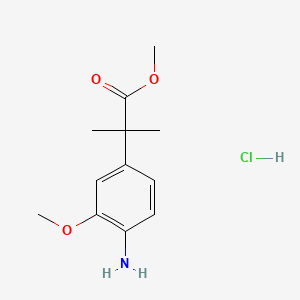
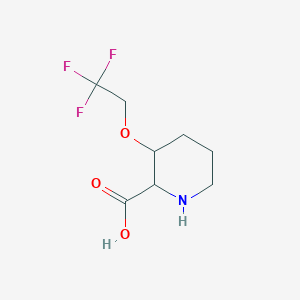
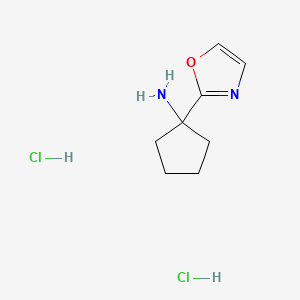
![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
